molecular formula C6H9N3 B8035955 1H-Benzotriazole, 4,5,6,7-tetrahydro- CAS No. 49636-05-7

1H-Benzotriazole, 4,5,6,7-tetrahydro-

Cat. No.: B8035955
CAS No.: 49636-05-7
M. Wt: 123.16 g/mol
InChI Key: CKRLKUOWTAEKKX-UHFFFAOYSA-N
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Description

1H-Benzotriazole, 4,5,6,7-tetrahydro- is a heterocyclic compound with the molecular formula C6H9N3. It is a derivative of benzotriazole, characterized by the saturation of the benzene ring, resulting in a tetrahydro structure. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzotriazole, 4,5,6,7-tetrahydro- can be synthesized through the hydrogenation of benzotriazole. The process involves the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under elevated pressure and temperature conditions . The reaction proceeds as follows:

C6H5N3+2H2C6H9N3\text{C}_6\text{H}_5\text{N}_3 + 2\text{H}_2 \rightarrow \text{C}_6\text{H}_9\text{N}_3 C6​H5​N3​+2H2​→C6​H9​N3​

Industrial Production Methods: In industrial settings, the production of 1H-Benzotriazole, 4,5,6,7-tetrahydro- typically involves large-scale hydrogenation reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzotriazole, 4,5,6,7-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Benzotriazole, 4,5,6,7-tetrahydro- involves its ability to form stable complexes with metal ions. This property is particularly useful in corrosion inhibition, where the compound adsorbs onto the metal surface and forms a protective barrier. The nitrogen atoms in the triazole ring coordinate with metal ions, preventing further oxidation and degradation of the metal .

Properties

IUPAC Name

4,5,6,7-tetrahydro-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-4-6-5(3-1)7-9-8-6/h1-4H2,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRLKUOWTAEKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NNN=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064476
Record name 1H-Benzotriazole, 4,5,6,7-tetrahydro-
Source EPA DSSTox
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Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6789-99-7, 49636-05-7
Record name Tetrahydrobenzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6789-99-7
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Record name 4,5,6,7-Tetrahydro-2H-benzotriazole
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Record name 1H-Benzotriazole, 4,5,6,7-tetrahydro-
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Record name 1H-Benzotriazole, 4,5,6,7-tetrahydro-
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Record name 1H-Benzotriazole, 4,5,6,7-tetrahydro-
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Record name 4,5,6,7-tetrahydro-1H-benzotriazole
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